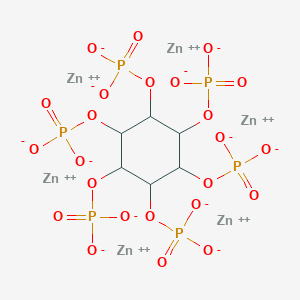
4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Descripción general
Descripción
The compound 4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and biological significance. The structure suggests that it is a nucleoside analog, which could potentially have implications in medicinal chemistry, particularly in the design of antiviral or anticancer drugs.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, an efficient method for synthesizing 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines using the Mitsunobu reaction has been developed, which could provide insights into the synthesis of similar compounds . Additionally, procedures for synthesizing 4-amino-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-2,7-diones from an α,β-unsaturated ester have been reported, indicating a potential pathway for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for polymorphism as seen in the case of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, which crystallizes in two polymorphic forms . This suggests that the compound of interest may also exhibit polymorphism, which can affect its physical properties and biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, such as benzylation and nitrosation, as demonstrated by the reactions of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one . These reactions can be used to modify the chemical structure and introduce functional groups that may enhance the biological activity or alter the physical properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonds and aromatic pi-pi interactions can affect the compound's solubility, melting point, and stability . The analgesic activity of related compounds, such as 4-amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones, suggests that the compound of interest may also possess biological activities worth exploring .
Aplicaciones Científicas De Investigación
Facile Synthetic Approaches
- Wang and Gold (2009) developed an efficient route for the preparation of compounds related to this structure, utilizing a Boc protection strategy. This method provides an efficient synthesis for various guanine nucleosides, which are important in nucleic acid research (Wang & Gold, 2009).
Complex Formation with Rhenium
- Wei et al. (2005) modified thymidine and uridine at the ribose positions to form amine analogues. These modifications led to the creation of novel rhenium tricarbonyl complexes, highlighting the potential of this compound in developing new chemical entities (Wei, Babich, Eckelman, & Zubieta, 2005).
Interaction with Proteins
- Meng et al. (2012) synthesized novel derivatives and investigated their interactions with bovine serum albumin. This study provides insights into the binding characteristics and conformational changes in proteins upon interaction with these compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Crystallographic Studies
- Glidewell et al. (2003) conducted benzylation and nitrosation of related structures, leading to the discovery of polymorphic forms. This research contributes to our understanding of molecular structures and their variations (Glidewell, Low, Marchal, & Quesada, 2003).
Propiedades
IUPAC Name |
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-PSQAKQOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276262 | |
| Record name | L-Cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | |
CAS RN |
26524-60-7 | |
| Record name | L-Cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















